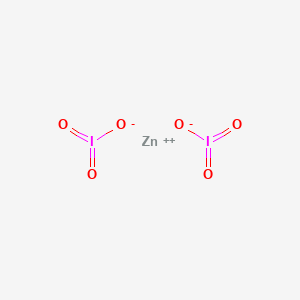

Zinc iodate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.Zn/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKGXZULQONRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(IO3)2, I2O6Zn | |

| Record name | zinc iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228533 | |

| Record name | Zinc iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-37-6 | |

| Record name | Zinc iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117M6C002F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Zinc Iodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc iodate, with the chemical formula Zn(IO₃)₂, is an inorganic compound that has garnered interest in various scientific fields due to its notable chemical and physical properties. As a metal iodate, it belongs to a class of compounds known for their applications in nonlinear optics and as potential dielectric materials.[1][2] The presence of the iodate anion (IO₃⁻), with its lone pair of electrons, contributes significantly to the nonlinear optical coefficients of these materials.[3] Furthermore, the zinc cation (Zn²⁺) is an essential trace element in human health, and its compounds are explored for their antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis methodologies for this compound, its key physicochemical properties, and insights into its potential biological activities.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, each yielding products with potentially different purities, crystal sizes, and morphologies. The primary methods include precipitation (double displacement), gel growth, and direct reaction.

Precipitation/Double Displacement Method

A common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This typically involves the reaction of a soluble zinc salt, such as zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄), with a soluble iodate salt, like potassium iodate (KIO₃) or by reacting a zinc salt with iodic acid (HIO₃).[4]

Experimental Protocol: Precipitation with Potassium Iodate

-

Preparation of Reactant Solutions:

-

Prepare a 1.0 M aqueous solution of zinc chloride (ZnCl₂) by dissolving the appropriate amount of analytical grade ZnCl₂ in deionized water.

-

Prepare a 0.4 M aqueous solution of potassium iodate (KIO₃) by dissolving the required amount of KIO₃ in deionized water.

-

-

Reaction:

-

Slowly add the potassium iodate solution to the zinc chloride solution with constant stirring.

-

A white precipitate of this compound will form immediately according to the following reaction: ZnCl₂(aq) + 2KIO₃(aq) → Zn(IO₃)₂(s) + 2KCl(aq)[5]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Filter the mixture using a suitable filtration apparatus (e.g., Büchner funnel).

-

Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts like potassium chloride (KCl).

-

Dry the purified this compound precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Gel Growth Method

The gel growth technique is particularly useful for obtaining single crystals of sparingly soluble salts like this compound. This method allows for the slow and controlled diffusion of reactants through a gel medium, typically silica gel, which minimizes nucleation sites and promotes the growth of larger, well-defined crystals.[2][5]

Experimental Protocol: Gel Growth of this compound Crystals [5]

-

Gel Preparation:

-

Prepare a sodium metasilicate (Na₂SiO₃·5H₂O) solution with a density of 1.04 g/cm³.

-

In a test tube, add 5 ml of 2N acetic acid.

-

Slowly add the sodium metasilicate solution to the acetic acid with constant stirring until a pH of 4.4 is reached. This will form the silica gel.

-

-

Gel Setting and Aging:

-

Allow the gel to set at room temperature for approximately 12 days.

-

After setting, age the gel for about 120 hours.

-

-

Reactant Addition:

-

Carefully pour a 1.0 M solution of zinc chloride (ZnCl₂) over the set gel.

-

The KIO₃ can be incorporated into the gel during its preparation or a solution of KIO₃ can be carefully layered on top of the gel containing the zinc salt. For this protocol, we will assume KIO₃ is the diffusing reactant.

-

Carefully pour a 0.4 M solution of potassium iodate (KIO₃) over the set gel containing the zinc chloride.

-

-

Crystal Growth and Harvesting:

-

Seal the test tube to prevent rapid evaporation.

-

Allow the reactants to diffuse through the gel. This compound crystals will grow within the gel over a period of approximately 3 weeks.

-

Once the crystals have reached the desired size, carefully remove them from the gel, wash with deionized water, and dry.

-

Direct Reaction Method

Anhydrous this compound can also be synthesized by the direct reaction of zinc metal with iodine in a suitable solvent, often with the addition of a small amount of water to initiate the reaction.

Experimental Protocol: Direct Reaction of Zinc and Iodine

-

Reactant Preparation:

-

Obtain finely powdered zinc metal and iodine crystals.

-

-

Reaction Setup:

-

In a well-ventilated fume hood, mix stoichiometric amounts of zinc powder and iodine crystals in a reaction vessel.

-

Add a few drops of water to initiate the exothermic reaction. The mixture may produce violet fumes of iodine.

-

-

Reaction and Product Isolation:

-

Stir the mixture until the reaction is complete, which is indicated by the disappearance of the characteristic iodine color.

-

The resulting solution contains this compound.

-

Filter the solution to remove any unreacted zinc.

-

The this compound can be recovered by evaporating the solvent.

-

Properties of this compound

This compound is a white crystalline solid with several key properties that are of interest to researchers. These are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | Zn(IO₃)₂ | [6] |

| Molar Mass | 415.2 g/mol | [6] |

| Appearance | White crystalline powder | [4][7] |

| Density | 5.063 g/cm³ | [4][7] |

| Solubility in Water | Slightly soluble | [4] |

| Solubility Product (Ksp) | 3.9 x 10⁻⁶ at 25 °C | [8][9] |

| Molar Solubility in Water | 9.88 x 10⁻⁴ mol/L | [9] |

Thermal Properties

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The compound is thermally stable up to a certain temperature, after which it undergoes decomposition.

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Decomposition Products | Reference |

| Initial Stability | 30 - 113 | ~0 | - | [5] |

| First Decomposition Stage | 113.25 - 333.63 | 5.199 | Loss of O₂ | [5] |

| Second Decomposition Stage | 344.34 - 635.12 | 50.147 | Loss of O₂ and I₂ | [5] |

| Final Residue | > 635.12 | - | ZnO | [4][5] |

The decomposition process is complex and proceeds through an unstable intermediate, Zn₅(IO₆)₂, before forming the final product, zinc oxide (ZnO).[5]

Crystal Structure and Optical Properties

This compound crystallizes in the monoclinic crystal system with the space group P2₁.[1] This non-centrosymmetric crystal structure is a prerequisite for second-order nonlinear optical (NLO) properties.

| Property | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| Second Harmonic Generation (SHG) Efficiency | 2.75 times that of KDP | [1] |

The SHG efficiency of this compound being significantly higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material, makes it a promising candidate for applications in frequency conversion.[1]

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound via the precipitation method can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound by precipitation.

Antimicrobial Signaling Pathway

While the specific antimicrobial mechanism of this compound is not extensively detailed in the literature, the activity of zinc-containing compounds against microbes is well-documented. The proposed mechanism involves the release of zinc ions (Zn²⁺) which can interfere with essential cellular processes in bacteria.

Caption: Proposed antimicrobial signaling pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The compound can be synthesized through various methods, with precipitation and gel growth being the most common, each offering distinct advantages. The physicochemical, thermal, and optical properties of this compound have been summarized, highlighting its potential as a nonlinear optical material. Furthermore, a plausible mechanism for its antimicrobial activity has been presented, which warrants further investigation for potential applications in drug development. The provided experimental protocols and diagrams serve as a valuable resource for researchers and scientists working with or interested in this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ignited.in [ignited.in]

- 3. CN101831698A - Non-linear optical crystal of iodic acid zinc potassium - Google Patents [patents.google.com]

- 4. This compound [chembk.com]

- 5. oldisrj.lbp.world [oldisrj.lbp.world]

- 6. This compound | I2O6Zn | CID 20228383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7790-37-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Solved this compound, Zn(IO3)2, is an ionic compound with a | Chegg.com [chegg.com]

- 9. brainly.com [brainly.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of Zinc Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of anhydrous zinc iodate, Zn(IO₃)₂. The information presented is collated from crystallographic studies and is intended to serve as a core reference for researchers in materials science, chemistry, and drug development who may be interested in the properties and synthesis of this compound.

Crystal Structure and Space Group

Anhydrous this compound, Zn(IO₃)₂, crystallizes in the monoclinic crystal system with the non-centrosymmetric space group P2₁ . The structure is characterized by a three-dimensional network of corner-sharing ZnO₆ octahedra and IO₃ trigonal pyramids. This arrangement results in a polar crystal structure, which is a key factor in its observed nonlinear optical properties. The absence of a center of symmetry in the P2₁ space group is a prerequisite for second-harmonic generation (SHG), making this compound a material of interest for optical applications.

The fundamental building blocks of the this compound structure are the zinc cations (Zn²⁺) octahedrally coordinated by six oxygen atoms from the iodate groups, and the iodate anions (IO₃⁻) forming trigonal pyramidal units with the iodine atom at the apex. Each octahedrally coordinated zinc cation is linked to ten other zinc cations through iodate bridges, creating a robust three-dimensional framework.

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The unit cell parameters and other relevant data from a comprehensive study by Phanon et al. (2006) are summarized in the table below.[1][2][3][4][5]

| Parameter | Value |

| Chemical Formula | Zn(IO₃)₂ |

| Formula Weight | 415.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ (#4) |

| Unit Cell Dimensions | |

| a | 9.4688(19) Å |

| b | 5.115(2) Å |

| c | 5.3394(11) Å |

| α | 90° |

| β | 119.99(3)° |

| γ | 90° |

| Volume | 223.4(2) ų |

| Z (Formula units per cell) | 2 |

| Calculated Density | 6.178 g/cm³ |

Atomic Coordinates

The following table lists the fractional atomic coordinates for the asymmetric unit of this compound as determined by Phanon et al. (2006). These coordinates define the positions of each atom within the unit cell.

| Atom | Wyckoff Site | x | y | z |

| Zn1 | 2a | 0.2499(5) | 0.2505(4) | 0.2505(9) |

| I1 | 2a | 0.4981(3) | 0.7492(3) | 0.2498(6) |

| I2 | 2a | 0.0000(3) | 0.7495(3) | 0.2498(6) |

| O1 | 2a | 0.158(4) | 0.536(4) | 0.174(7) |

| O2 | 2a | 0.158(4) | 0.965(4) | 0.327(7) |

| O3 | 2a | 0.988(4) | 0.750(4) | 0.518(6) |

| O4 | 2a | 0.342(4) | 0.963(4) | 0.173(7) |

| O5 | 2a | 0.342(4) | 0.537(4) | 0.326(7) |

| O6 | 2a | 0.512(4) | 0.749(4) | 0.518(6) |

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: synthesis of high-quality single crystals and analysis by X-ray diffraction.

Synthesis of this compound Single Crystals

Several methods have been reported for the synthesis of this compound crystals, including solution-based precipitation and gel growth techniques. A common laboratory-scale synthesis involves the reaction of a soluble zinc salt with a soluble iodate salt in an aqueous solution.

Protocol for Aqueous Solution Synthesis:

-

Reactant Preparation: Prepare separate aqueous solutions of potassium iodate (KIO₃) and zinc chloride (ZnCl₂). For example, a 2:1 molar ratio of KIO₃ to ZnCl₂ can be used.

-

Reaction: Slowly add the zinc chloride solution to the potassium iodate solution with constant stirring. A white precipitate of this compound will form according to the following reaction: ZnCl₂(aq) + 2KIO₃(aq) → Zn(IO₃)₂(s) + 2KCl(aq)

-

Crystal Growth: To obtain single crystals suitable for X-ray diffraction, the precipitation should be controlled to proceed slowly. This can be achieved by methods such as slow evaporation of the solvent or by using a gel growth technique where the reactants diffuse slowly towards each other through a silica gel medium.

-

Isolation and Purification: The resulting this compound crystals are isolated by filtration, washed with deionized water to remove any soluble byproducts such as potassium chloride, and then dried.

Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Protocol for Data Collection and Structure Refinement:

-

Crystal Selection and Mounting: A suitable single crystal of this compound with well-defined faces and free of visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern of X-rays is collected.

-

Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined using a least-squares method to obtain the best fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, and thermal displacement parameters.

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound and the structural relationship between its constituent polyhedra.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Caption: Connectivity of the primary structural units in the this compound crystal lattice.

References

- 1. Crystal structure of M(IO3)2 metal iodates, twinned bypseudo-merohedry, with MII: MgII, MnII, CoII, NiII and ZnII | Semantic Scholar [semanticscholar.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Study of Integer Spin S = 1 in the Polar Magnet β-Ni(IO3)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition Pathway of Zinc Iodate

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of this compound, Zn(IO₃)₂, detailing the chemical transformations, intermediate products, and final residues. Understanding the thermal stability and decomposition mechanism of metal iodates is crucial for applications in various fields, including materials science and as analytical reagents.[1] This document synthesizes data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential thermogravimetry (DTG) to present a clear and detailed overview of the process.

Core Principles of this compound Thermal Decomposition

The thermal degradation of anhydrous this compound is a complex, multi-stage process involving deoxygenation and the release of iodine vapor, ultimately yielding a stable metal oxide residue. The process is initiated by heat, which provides the activation energy necessary to break the bonds within the iodate anion.

Thermal analysis techniques are essential for elucidating this pathway. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative data on mass loss events.[2][3] Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, identifying endothermic and exothermic transitions.[2]

The decomposition of this compound proceeds through an unstable intermediate, zinc orthoperiodate (Zn₅(IO₆)₂), before finally forming zinc oxide (ZnO).[4]

Detailed Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in distinct stages, as identified by TGA and DTA. The material is thermally stable up to approximately 113°C.[4] Beyond this temperature, a series of decomposition reactions begins.

Overall Reaction: 5Zn(IO₃)₂ → 5ZnO + 5I₂ + 7.5O₂

The process, however, is not a single-step reaction but a sequence of transformations.

-

Stage 1: In the temperature range of approximately 113°C to 334°C, the initial decomposition occurs with the loss of oxygen.[4]

-

Intermediate Stage: An unstable intermediate, zinc orthoperiodate (Zn₅(IO₆)₂), is formed, analogous to the decomposition of alkaline earth iodates.[4] However, this intermediate begins to decompose almost immediately after its formation.[4]

-

Stage 2: From around 344°C to 635°C, a significant weight loss is observed due to the release of more oxygen and iodine vapor.[4]

-

Stage 3: The final decomposition stage occurs between approximately 647°C and 975°C, involving the loss of the remaining iodine.[4]

-

Final Product: The stable residual product remaining above 975°C is confirmed to be zinc oxide (ZnO).[4]

Quantitative Data Presentation

The quantitative data gathered from thermal analysis provides precise measurements of the decomposition events.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Probable Molecule Loss |

| I | 113.25 - 333.63 | 5.199 | 5.395 | 3.5 O₂ |

| II | 344.34 - 635.12 | 50.147 | 50.553 | 9 O₂ and 3 I₂ |

| III | 647.36 - 974.87 | 28.994 | 24.453 | 2 I₂ |

| Stable Residue | > 975 | 15.660 (Remaining) | 19.599 (Remaining) | ZnO |

| Data sourced from the Indian Streams Research Journal.[4] |

Table 2: Differential Thermal Analysis (DTA) Data for this compound

| Peak Type | Peak Temperature (°C) | Associated Event |

| Endothermic | 189.20 | Initial decomposition |

| Exothermic | 340.46 | Phase transition/rearrangement |

| Endothermic | 654.77 | Major decomposition stage |

| Endothermic | 950.85 | Final decomposition to ZnO |

| Data sourced from the Indian Streams Research Journal.[4] |

Mandatory Visualizations

The following diagrams illustrate the decomposition pathway and the experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

Experimental Protocols

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines the methodology for analyzing the thermal decomposition of this compound using a simultaneous TGA/DTA instrument.

-

Instrumentation: A calibrated thermogravimetric analyzer with simultaneous DTA capability is required. The instrument must have a high-precision balance and a furnace capable of reaching at least 1000°C with a programmable temperature controller.[3]

-

Sample Preparation:

-

Ensure the this compound sample is a homogenous, fine powder to promote uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).

-

Record the initial mass with high precision.

-

-

Instrument Setup and Execution:

-

Place the sample crucible and an empty reference crucible onto the TGA/DTA balance mechanism.

-

Purge the furnace with a consistent, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Program the temperature profile:

-

Initiate the analysis and continuously record the sample mass (TGA), the rate of mass change (DTG), and the temperature difference (DTA) as a function of the furnace temperature.

-

-

Data Analysis:

-

Plot the TGA curve (mass % vs. temperature) to identify the temperature ranges of mass loss and the percentage of stable residue.

-

Plot the DTG curve (derivative weight %/min vs. temperature) to determine the precise temperatures of the maximum rates of decomposition for each stage.

-

Plot the DTA curve (ΔT vs. temperature) to identify endothermic and exothermic events corresponding to decomposition, melting, or phase transitions.

-

Characterization of Decomposition Products

To confirm the identity of the final residue, the following characterization techniques are employed.

-

X-Ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases of the solid residue after the TGA/DTA run.

-

Methodology:

-

Collect the residue from the TGA crucible after it has cooled to room temperature.

-

Gently grind the residue to a fine powder.

-

Mount the powder on a sample holder.

-

Perform an XRD scan over a relevant 2θ range (e.g., 10-80°) using a standard diffractometer with Cu Kα radiation.

-

Compare the resulting diffraction pattern with standard reference patterns from databases (e.g., JCPDS) to confirm the presence of hexagonal wurtzite ZnO.[6][7]

-

-

-

Scanning Electron Microscopy (SEM):

-

Purpose: To analyze the morphology and surface topography of the this compound crystals before heating and the zinc oxide residue after decomposition.

-

Methodology:

-

Mount a small amount of the sample powder onto an SEM stub using conductive adhesive tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Insert the sample into the SEM chamber.

-

Acquire images at various magnifications to observe particle size, shape, and surface features. This can reveal changes in morphology resulting from the thermal decomposition process.[8][9]

-

-

References

- 1. This compound [chembk.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. oldisrj.lbp.world [oldisrj.lbp.world]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. josa.ro [josa.ro]

- 8. researchgate.net [researchgate.net]

- 9. View of Synthesis and Formulation of this compound Crystals | Journal of Advances in Science and Technology [ignited.in]

solubility of zinc iodate in various solvents

An In-Depth Technical Guide to the Solubility of Zinc Iodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound (Zn(IO₃)₂) in various solvents. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics for applications such as analytical reagents and medicinal preservatives.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and the presence of other electrolytes. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) | Source(s) |

| Water | 20 | 0.07749 | 1.87 x 10⁻³ | - | [1] |

| Water | 20.2 | - | - | - | [2] |

| Water | 25 | 0.622 ( g/100g solution) | - | 3.9 x 10⁻⁶ | [3][4][5] |

| Water | 28.4 | - | - | - | [2] |

| Water | 40.6 | - | - | - | [2] |

| Hot Water | - | Soluble in 77 parts | - | - | [3][5] |

Note: The solubility in hot water is qualitatively described as soluble in 77 parts, meaning 1 gram of this compound dissolves in 77 mL of hot water.

Table 2: Solubility of this compound Dihydrate (Zn(IO₃)₂ · 2H₂O) in Water

| Temperature (°C) | Molar Solubility (mol/L) | Solubility Product (Ksp) | Source(s) |

| Not Specified | - | 4.1 x 10⁻⁶ | [6] |

Table 3: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Alkali Solutions | Soluble | [1] |

| Nitric Acid | Soluble | [1] |

| Ammonia | Soluble | [1] |

| Dioxane-Water Mixtures | Soluble | [7] |

Factors Influencing the Solubility of this compound

The dissolution of this compound in a solution is a dynamic equilibrium that can be influenced by several factors. Understanding these factors is crucial for controlling the concentration of zinc and iodate ions in solution.

Caption: Factors affecting this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental methods. The following are detailed protocols for key techniques.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a conical flask.

-

Continuously agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). The presence of undissolved solid confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter to prevent the transfer of solid particles.

-

-

Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent gently using a water bath or a hot plate at a low temperature to avoid decomposition of the this compound.

-

Dry the residue in an oven at an appropriate temperature until a constant weight is achieved.

-

The weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

Iodometric Titration Method

This titrimetric method is used to determine the concentration of the iodate ion in a saturated solution.

Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

-

Sample Preparation for Titration:

-

Accurately pipette a known volume of the clear, saturated solution into a conical flask.

-

-

Reaction with Iodide:

-

Acidify the solution with a dilute strong acid (e.g., sulfuric acid).

-

Add an excess of potassium iodide (KI) solution. The iodate ions will react with the iodide ions in the acidic medium to liberate iodine (I₂).

-

The reaction is: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O.

-

-

Titration:

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

-

The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

-

As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration until the blue color disappears, which indicates the endpoint.

-

-

Calculation:

-

From the volume and concentration of the sodium thiosulfate solution used, calculate the moles of iodine, and subsequently the moles of iodate in the original sample. This allows for the determination of the molar solubility of this compound.

-

UV-Visible Spectrophotometry

This spectroscopic method can be used if a colored complex of zinc or iodate can be formed, or by measuring the absorbance of the iodate ion directly in the UV region.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution and filter it as previously described.

-

-

Absorbance Measurement:

-

Measure the absorbance of the standard solutions and the saturated solution at a specific wavelength using a UV-Visible spectrophotometer. For iodate, this is typically in the UV range.

-

-

Calibration Curve and Concentration Determination:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the absorbance of the saturated solution to determine its concentration from the calibration curve.

-

Experimental Workflow

The general workflow for determining the solubility of this compound involves several key stages, from sample preparation to data analysis.

Caption: Workflow for solubility determination.

This technical guide provides essential information on the solubility of this compound, intended to support research and development activities. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and further data.

References

An In-depth Technical Guide to Zinc Iodate: Molecular Formula, Molar Mass, and Experimental Protocols

This technical guide provides a comprehensive overview of zinc iodate, a compound with applications ranging from analytical chemistry to materials science. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, synthesis, and thermal behavior.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | Zn(IO₃)₂ | [1] |

| Molar Mass | 415.2 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 5.063 g/cm³ | [1] |

| Solubility in Water | 0.622 g / 100g solution (at 25°C) | [1] |

| Decomposition Product | Zinc Oxide (ZnO) | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of this compound are crucial for its application in research and development.

A common method for the preparation of anhydrous this compound involves the precipitation reaction between a soluble zinc salt and iodic acid.[1]

Materials:

-

Analytically pure zinc chloride (ZnCl₂)

-

Analytically pure iodic acid (HIO₃)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of zinc chloride by dissolving a known quantity of analytically pure ZnCl₂ in deionized water.

-

In a separate vessel, prepare an aqueous solution of iodic acid by dissolving analytically pure HIO₃ in deionized water.

-

Slowly add the iodic acid solution to the zinc chloride solution while stirring continuously. A milky white precipitate of this compound will form.

-

Continue stirring for a sufficient period to ensure complete precipitation.

-

Separate the precipitate from the solution by filtration.

-

Wash the collected precipitate with deionized water to remove any unreacted starting materials and by-products.

-

Dry the washed precipitate in an oven at a suitable temperature to obtain the anhydrous this compound powder.

The thermal stability and decomposition pathway of this compound can be investigated using thermogravimetric analysis (TGA).

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the change in mass of the sample as a function of temperature.

-

The resulting TGA curve will show the decomposition stages of this compound. The thermal decomposition of this compound can be a multi-step process, potentially involving the formation of an intermediate, zinc orthoperiodate (Zn₅(IO₆)₂), before the final decomposition to zinc oxide (ZnO).[2]

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visualizations of the experimental and logical processes related to this compound.

Caption: Workflow for the synthesis of anhydrous this compound.

Caption: Thermal decomposition pathway of this compound.

Applications and Relevance

While direct involvement in biological signaling pathways is not a primary application, this compound serves as a valuable compound in several scientific and industrial domains:

-

Analytical Chemistry: It is utilized as a reagent for the determination of substances like nitrites and free chlorine.[1]

-

Pharmaceutical Industry: It finds use as a medicinal preservative.[1]

-

Materials Science: Due to the properties of metal iodates, there is research interest in its potential for dielectric materials and non-linear optics.[3][4]

The synthesis and characterization of this compound are fundamental to exploring and expanding upon these applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Zinc Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous zinc iodate (Zn(IO₃)₂). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Physical Properties

Anhydrous this compound is a white crystalline solid.[1][2][3] It is slightly soluble in water and soluble in alkali, nitric acid, and ammonia solutions.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Reference |

| Molecular Formula | Zn(IO₃)₂ | [2][3][4] |

| Molecular Weight | 415.2 g/mol | [4] |

| Appearance | White crystalline powder | [1][2][3] |

| Density | 5.08 g/cm³ | [1] |

| 5.063 g/cm³ | [1][3] | |

| Solubility in Water | 0.01542 M at 25°C | [2] |

| 0.622 g/100g solution H₂O at 25°C | [3] | |

| Crystal System | Polar crystal with no center of symmetry | [1] |

Chemical Properties

Anhydrous this compound undergoes a multi-stage thermal decomposition at elevated temperatures, ultimately yielding zinc oxide (ZnO). The material is thermally stable up to 113°C.[5] The decomposition pathway involves the formation of an unstable intermediate, Zn₅(IO₆)₂, before the final product is formed.[5] The distinct stages of decomposition are detailed in Table 2.

Table 2: Thermal Decomposition Stages of Anhydrous this compound

| Stage | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Probable Species Lost |

| 1 | 113.25 - 333.63 | 5.199 | 5.395 | 3.5 O₂ |

| 2 | 344.34 - 635.12 | 50.147 | 50.553 | 9 O₂ and 3 I₂ |

| 3 | 647.36 - 974.87 | 28.994 | 24.453 | 2 I₂ |

Data sourced from thermogravimetric analysis (TGA).[5]

The overall decomposition reaction can be summarized as: 5Zn(IO₃)₂ → Zn₅(IO₆)₂ + 3.5 O₂ + 9 O₂ + 3 I₂ → 5ZnO + 2 I₂[5]

Differential Thermal Analysis (DTA) reveals several endothermic and exothermic peaks corresponding to these decomposition events. An endothermic peak at 242.11°C is attributed to the initial loss of oxygen.[5]

Thermal Decomposition Pathway of this compound.

Anhydrous this compound is a polar crystal that lacks a center of symmetry, which is suggested by its significant second-harmonic generation (SHG) effect, larger than that of quartz powder.[1] Spectroscopic studies using X-ray diffraction, infrared (IR), and Raman techniques have been performed to elucidate its structure.[2]

Experimental Protocols

Two primary methods for the synthesis of this compound are reported:

Method 1: Precipitation from Aqueous Solution

This protocol involves the reaction of analytically pure zinc chloride (ZnCl₂) with iodic acid (HIO₃) in an aqueous medium.[1]

-

Procedure:

-

Dissolve analytically pure ZnCl₂ in deionized water to create an aqueous solution.

-

Separately, prepare an aqueous solution of analytically pure HIO₃.

-

Add the HIO₃ solution to the ZnCl₂ solution. A milky white precipitate of this compound will form immediately.

-

Isolate the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the collected solid to obtain anhydrous this compound powder.

-

Synthesis of Anhydrous this compound via Precipitation.

Method 2: Gel Growth Technique

This method is suitable for growing single crystals of this compound.[5]

-

Reactants: Zinc chloride (ZnCl₂), potassium iodate (KIO₃), sodium metasilicate (Na₂SiO₃·5H₂O), and glacial acetic acid (CH₃COOH).[5]

-

Procedure:

-

Prepare a silica gel by mixing sodium metasilicate solution with glacial acetic acid to a pH of 4.4.

-

Allow the gel to set in a test tube over approximately 12 days.

-

After setting, age the gel for about 120 hours.

-

Carefully pour a 1.0 M solution of ZnCl₂ over the set gel.

-

Pour a 0.4 M solution of KIO₃ as the outer reactant.

-

Allow the reactants to diffuse through the gel. Crystals of this compound will grow within the gel matrix over a period of about 3 weeks at room temperature.[5] The reaction is: ZnCl₂ + 2KIO₃ → Zn(IO₃)₂ + 2KCl.[5]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition of this compound.[5]

-

Instrumentation: A thermal analyzer capable of simultaneous TGA-DTA is used.

-

Sample Preparation: A small quantity of the crystalline this compound sample is placed in an appropriate crucible (e.g., alumina).

-

TGA Protocol:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The analysis is typically run from room temperature to approximately 1000°C to ensure complete decomposition.[5]

-

-

DTA Protocol:

-

Simultaneously with TGA, the temperature difference between the sample and an inert reference is measured.

-

Endothermic and exothermic events, such as phase transitions and decomposition, are recorded as peaks.

-

Applications

This compound has applications as an analytical reagent and as a medicinal preservative.[1] It is used in the pharmaceutical industry and for the determination of nitrites as an iodine starch reagent.[1] Additionally, it serves as a reagent for the analysis of free chlorine and other oxidizing agents.[1]

This guide provides a foundational understanding of the key properties of anhydrous this compound. Further research into its detailed crystallographic structure and spectroscopic characteristics will enhance its application in advanced materials and pharmaceutical development.

References

Preparation of Zinc Iodate Dihydrate: A Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the preparation of zinc iodate dihydrate (Zn(IO₃)₂·2H₂O), a compound of interest for applications as an analytical reagent and medicinal preservative.[1] The document details the physicochemical properties of both the dihydrate and anhydrous forms, presents a detailed experimental protocol for its synthesis via a precipitation reaction, and includes alternative synthesis routes. All quantitative data is summarized in structured tables for clarity and comparative analysis. A visual workflow of the primary synthesis method is provided using Graphviz to ensure procedural clarity.

Physicochemical Properties

This compound can exist in both an anhydrous and a dihydrate form. The key properties of each are summarized below for reference and comparison.

Table 1: Physicochemical Data of this compound and Its Dihydrate

| Property | This compound (Anhydrous) | This compound Dihydrate |

| Molecular Formula | Zn(IO₃)₂ | Zn(IO₃)₂·2H₂O |

| Molecular Weight | 415.21 g/mol [2] | 451.24 g/mol [2] |

| CAS Registry Number | 7790-37-6[2] | 13986-19-1[2] |

| Appearance | White, crystalline powder[1][2] | White crystal or powder[1] |

| Relative Density | 5.0635[1] | 4.223[1] |

| Solubility in Water | 0.01542 M (at 25°C)[2]0.07749 g/100mL (at 20°C)[1] | Data not available; slightly soluble[3] |

| Thermal Decomposition | Decomposes at 550°C to Zinc Oxide (ZnO)[1] | Loses 2 H₂O molecules at 200°C to form the anhydrous salt[1] |

Synthesis of this compound Dihydrate

The primary and most direct method for preparing this compound dihydrate is through a double displacement precipitation reaction in an aqueous solution. This method utilizes the low solubility of this compound to facilitate its isolation.

Reaction Principle

This compound dihydrate is synthesized by reacting aqueous solutions of a soluble zinc salt, such as zinc nitrate (Zn(NO₃)₂), with a soluble iodate salt, like potassium iodate (KIO₃). The resulting this compound, being sparingly soluble in water, precipitates out of the solution as the dihydrate.[3]

Reaction Equation: Zn(NO₃)₂(aq) + 2 KIO₃(aq) → Zn(IO₃)₂(s)↓ + 2 KNO₃(aq)

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis, isolation, and drying of this compound dihydrate.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Potassium Iodate (KIO₃)

-

Deionized Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Wash bottle

-

Drying oven or desiccator

Procedure:

-

Reagent Preparation (Solution A): Prepare a 0.1 M solution of zinc nitrate by dissolving 29.75 g of zinc nitrate hexahydrate in 1000 mL of deionized water. Stir until the solid is completely dissolved.

-

Reagent Preparation (Solution B): Prepare a 0.2 M solution of potassium iodate by dissolving 42.80 g of potassium iodate in 1000 mL of deionized water. Gentle heating may be required to fully dissolve the salt; ensure the solution cools to room temperature before use.

-

Precipitation:

-

Place a beaker containing a specific volume of Solution A (e.g., 200 mL) on a magnetic stirrer.

-

Slowly add an equivalent stoichiometric volume of Solution B (e.g., 200 mL) to the zinc nitrate solution dropwise while stirring continuously.

-

A white, milky precipitate of this compound dihydrate will form immediately.[1]

-

Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion and to promote crystal growth.

-

-

Isolation:

-

Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the this compound slurry into the funnel and apply vacuum to separate the solid precipitate from the supernatant.

-

-

Washing:

-

Wash the collected precipitate (the filter cake) three times with small volumes of cold deionized water to remove the soluble potassium nitrate byproduct and any unreacted starting materials.

-

For each wash, stop the vacuum, add just enough water to cover the cake, gently resuspend the solid, and then reapply the vacuum.

-

-

Drying:

-

Carefully remove the filter paper with the purified this compound dihydrate from the funnel.

-

Place the product on a watch glass and dry it. To preserve the dihydrate form, drying should be done under mild conditions:

-

Option A (Air Drying): Leave the product in a fume hood for 24-48 hours.

-

Option B (Low-Temperature Oven): Dry in an oven at a temperature well below the dehydration point, for instance, at 40-50°C, until a constant weight is achieved.

-

Option C (Desiccator): Place the product in a desiccator over a drying agent like silica gel.

-

-

Experimental Workflow Diagram

References

Spectroscopic Analysis of Zinc Iodate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of zinc iodate, focusing on Infrared (IR) and Raman spectroscopy. It details experimental protocols for the synthesis and characterization of this compound, presents a consolidated summary of its vibrational modes, and illustrates key experimental and logical workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of inorganic compounds in various scientific and pharmaceutical contexts.

Introduction to this compound and its Spectroscopic Characterization

This compound, Zn(IO₃)₂, is an inorganic compound that has garnered interest for its potential applications in nonlinear optics and as a material for studying the effects of lone pair electrons on crystal structure and vibrational properties. Infrared and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules and crystal lattices. In the case of this compound, these techniques provide a detailed fingerprint of the compound, allowing for its identification, purity assessment, and the study of its structural characteristics. The vibrational spectra are dominated by the internal modes of the iodate ion (IO₃⁻) and the lattice modes involving the zinc cation and the iodate units.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.

Experimental Protocol: Synthesis

Materials:

-

Potassium iodate (KIO₃)

-

Zinc chloride (ZnCl₂)

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of potassium iodate (KIO₃).

-

Prepare an aqueous solution of zinc chloride (ZnCl₂).

-

Slowly add the zinc chloride solution to the potassium iodate solution with constant stirring. A white precipitate of this compound will form immediately according to the following reaction: 2KIO₃(aq) + ZnCl₂(aq) → Zn(IO₃)₂(s) + 2KCl(aq)

-

Continue stirring the mixture for a period to ensure complete reaction.

-

Separate the this compound precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts, such as potassium chloride (KCl).

-

Dry the purified this compound precipitate in an oven at a controlled temperature (e.g., 60-80 °C) to remove residual water.

-

The resulting product is a fine white powder of this compound.

Spectroscopic Analysis: IR and Raman

The vibrational spectrum of this compound can be broadly divided into distinct regions. The high-frequency region, typically above 700 cm⁻¹, is dominated by the stretching vibrations of the I-O bonds within the iodate ion. The mid-frequency region (around 200-400 cm⁻¹) corresponds to the bending modes of the iodate ion, while the low-frequency region (below 200 cm⁻¹) is associated with lattice vibrations, including the translational and rotational modes of the zinc and iodate ions.

Experimental Protocol: Spectroscopic Measurements

Infrared (IR) Spectroscopy:

-

Prepare the sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 400-4000 cm⁻¹. For analysis of lower frequency lattice modes, a far-infrared (Far-IR) spectrometer is required.

-

Collect the spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

Raman Spectroscopy:

-

Place a small amount of the this compound powder on a microscope slide or in a capillary tube.

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a high-quality spectrum without causing sample degradation.

-

The spectral range should cover the expected vibrational modes, typically from 50 to 1000 cm⁻¹.

Quantitative Vibrational Data

The following table summarizes the observed vibrational frequencies for this compound from IR and Raman spectroscopy. The assignments are based on published literature and theoretical calculations.

| Vibrational Mode Assignment | Raman Frequency (cm⁻¹) | Far-IR Frequency (cm⁻¹) |

| I-O Stretching Modes (ν₁ , ν₃) | ||

| Symmetric Stretch (ν₁) | 782 | - |

| Asymmetric Stretch (ν₃) | 700-800 | - |

| O-I-O Bending Modes (ν₂, ν₄) | ||

| Symmetric Bend (ν₂) | 300 - 400 | 331.8 |

| 348.6 | ||

| 371.4 | ||

| 395.2 | ||

| Asymmetric Bend (ν₄) | 300 - 400 | - |

| Lattice Modes | ||

| (Translational & Rotational) | < 200 | 103.5 |

| 113.8 | ||

| 122.9 | ||

| 132.8 | ||

| 141.2 | ||

| 150.1 | ||

| 158.4 | ||

| 167.3 | ||

| 176.5 | ||

| 187.2 | ||

| 196.4 | ||

| 207.2 | ||

| 218.4 | ||

| 230.1 | ||

| 243.6 | ||

| 258.1 | ||

| 274.2 | ||

| 290.3 |

Note: The Far-IR data was collected at 0.9 GPa, which is a close approximation to ambient pressure conditions. A comprehensive list of all 51 predicted phonons is not fully reported in the literature at ambient pressure.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

An In-depth Technical Guide to the Electronic Band Structure of Zinc Iodate (Zn(IO₃)₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic band structure of zinc iodate, Zn(IO₃)₂. It synthesizes findings from both theoretical calculations and experimental characterizations to offer a detailed understanding of its semiconductor properties, which are foundational to its potential in advanced applications.

Core Electronic Properties

This compound (Zn(IO₃)₂) is a wide-band-gap semiconductor material. Theoretical and experimental studies have established that it possesses an indirect band gap .[1] This characteristic is crucial for its optical properties, influencing photon absorption and emission processes. The indirect nature of the band gap means that a phonon is required to assist in the transition of an electron from the valence band maximum to the conduction band minimum, which typically results in less efficient light emission compared to direct band gap materials.

The electronic structure arises from its monoclinic crystal lattice (space group P2₁) and the constituent atomic orbitals. While detailed density of states (DOS) plots for Zn(IO₃)₂ are not widely published, analysis of related metal iodates suggests that the top of the valence band is primarily formed by hybridized O 2p and I 5p orbitals, with some contribution from Zn 3d orbitals. The bottom of the conduction band is largely dominated by antibonding I 5p and O 2p states. The significant contribution of the iodate anion (IO₃⁻) group to the band edges is a key factor in its promising nonlinear optical (NLO) properties.[2]

Quantitative Data Summary: Band Gap Energy

The band gap of this compound has been determined through both experimental optical measurements and theoretical calculations using Density Functional Theory (DFT). As is common with DFT approaches, the calculated values tend to underestimate the experimentally observed band gap.[1] A summary of reported values is presented below.

| Method | Specific Technique | Reported Band Gap (Eg) [eV] | Reference |

| Experimental | UV-vis Absorbance Spectroscopy | 3.53 | [1] |

| Experimental | UV-vis Absorbance Spectroscopy | 3.90 (± 0.01) | [1] |

| Theoretical | Density Functional Theory (DFT) | 2.59 | [1] |

| Theoretical | Density Functional Theory (DFT) | 2.96 | [1] |

The variation in experimental values may be attributed to differences in sample preparation, purity, and measurement conditions such as sample thickness.[1]

Experimental and Computational Protocols

A combined experimental and theoretical approach is essential for a thorough understanding of the electronic properties of this compound.

Synthesis and Sample Preparation

Several methods have been employed for the synthesis of Zn(IO₃)₂ crystals and powders.

-

Aqueous Solution Precipitation: A common method involves the reaction of aqueous solutions of a soluble zinc salt (e.g., zinc chloride, ZnCl₂) with a soluble iodate salt (e.g., potassium iodate, KIO₃).[3] The mixture is slowly evaporated, often at a slightly elevated temperature (e.g., 60°C), to facilitate the precipitation of Zn(IO₃)₂ crystals.[3] The resulting product is then filtered and washed with deionized water to remove soluble byproducts like KCl.[3]

-

Gel Growth Technique: A single diffusion method within a gel matrix can be used to grow high-quality single crystals.[2] This technique involves creating a gel (e.g., silica gel) with controlled pH, into which reactant solutions are introduced. The slow diffusion of ions through the gel allows for the controlled growth of well-formed crystals.[2]

Characterization Protocols

-

X-ray Diffraction (XRD): This is the primary technique used to confirm the crystal structure and phase purity of the synthesized material. Powder XRD patterns are compared against known database entries for Zn(IO₃)₂ to verify its monoclinic structure.

-

Scanning Electron Microscopy (SEM): SEM is used to analyze the morphology and particle size of the synthesized material.[1] Studies have reported morphologies including needle-like microcrystals.[3]

-

UV-visible (UV-vis) Absorbance Spectroscopy: This is the key experimental method for determining the optical band gap. The absorbance spectrum of a Zn(IO₃)₂ sample is measured, and the optical band gap (Eg) is extracted from the absorption edge. This is typically done by constructing a Tauc plot , where (αhν)1/n is plotted against photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for an indirect allowed transition). The linear portion of the plot is extrapolated to the energy axis to determine Eg.[1]

Computational Methodology

-

Density Functional Theory (DFT): First-principles calculations based on DFT are the standard theoretical approach for investigating the electronic band structure.[1][3] These calculations often employ a pseudo-potential plane-wave method.[1] The exchange-correlation energy, a critical component of DFT, is typically described using approximations like the Generalized Gradient Approximation (GGA), with specific functionals such as PBEsol being utilized for solid-state systems.[3] DFT calculations provide the full band structure diagram, total and partial density of states, and the theoretical band gap value.

Visualized Workflows and Relationships

To clarify the interplay between different methodologies, the following diagrams illustrate the typical workflows.

Conclusion

This compound (Zn(IO₃)₂) is an indirect wide-band-gap semiconductor with significant potential for optoelectronic and nonlinear optical applications.[1] Experimental measurements place its band gap in the range of 3.53–3.90 eV, while DFT calculations yield lower values, a well-known limitation of the methodology.[1] The comprehensive understanding of its electronic properties, achieved through the combination of robust synthesis, detailed characterization, and advanced computational modeling, is critical for harnessing its capabilities in the development of new materials and devices.

References

Methodological & Application

Application Notes and Protocols: Zinc Iodate as an Analytical Reagent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of zinc iodate (Zn(IO₃)₂) as an analytical reagent. While specific documented applications of this compound are less common than those of other iodates like potassium iodate, its utility can be inferred from the fundamental principles of iodometry and iodimetry. This compound can serve as a source of iodate ions (IO₃⁻) for various redox titrations and spectrophotometric analyses.

Determination of Ascorbic Acid (Vitamin C) in Pharmaceutical Formulations

Principle:

This method is based on the oxidation of ascorbic acid by iodine. This compound, in the presence of an excess of iodide ions (from a source like potassium iodide, KI) and an acidic medium, liberates a stoichiometric amount of iodine (I₂). This liberated iodine then quantitatively oxidizes ascorbic acid. The endpoint is detected by the appearance of a persistent blue-black color upon the addition of a starch indicator, which forms a complex with the first excess of free iodine.

Reaction Scheme:

-

Generation of Iodine: Zn(IO₃)₂(s) + 10I⁻(aq) + 12H⁺(aq) → Zn²⁺(aq) + 6I₂(aq) + 6H₂O(l)

-

Reaction with Ascorbic Acid: C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

Experimental Protocol: Iodometric Titration of Ascorbic Acid

Reagents and Materials:

-

Standard solution of this compound (e.g., 0.01 M, prepared by dissolving a known mass of high-purity Zn(IO₃)₂ in deionized water)

-

Potassium Iodide (KI), solid or 10% (w/v) solution

-

Sulphuric Acid (H₂SO₄), 1 M solution

-

Starch indicator solution, 1% (w/v)

-

Ascorbic acid standard (for standardization)

-

Pharmaceutical sample containing ascorbic acid (e.g., Vitamin C tablets)

-

Burette, pipette, conical flasks, volumetric flasks, and magnetic stirrer.

Procedure:

-

Preparation of Standard this compound Solution (0.01 M):

-

Accurately weigh the required amount of pure, dry this compound.

-

Dissolve it in a minimal amount of deionized water with gentle heating if necessary.

-

Quantitatively transfer the solution to a volumetric flask of appropriate size and dilute to the mark with deionized water.

-

-

Sample Preparation:

-

Accurately weigh and grind a representative sample of the pharmaceutical formulation (e.g., a Vitamin C tablet).

-

Dissolve a known mass of the powdered sample in a specific volume of deionized water in a volumetric flask. Filter if necessary to remove insoluble excipients.

-

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution into a conical flask.

-

Add approximately 1 g of solid KI or 10 mL of 10% KI solution.

-

Add 10 mL of 1 M H₂SO₄ to acidify the solution.

-

Titrate the solution with the standard this compound solution from the burette.

-

As the endpoint approaches (the solution turns pale yellow), add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with constant stirring until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.

-

Record the volume of the this compound solution used.

-

Repeat the titration at least two more times for concordant results.

-

Calculations:

The amount of ascorbic acid in the sample can be calculated using the following stoichiometry, derived from the reaction equations:

1 mole of Zn(IO₃)₂ reacts to produce 6 moles of I₂, which in turn reacts with 6 moles of ascorbic acid. Therefore, the molar ratio of Zn(IO₃)₂ to ascorbic acid is 1:6.

Quantitative Data Summary (Based on Analogous Iodate Titrations)

| Parameter | Value |

| Linearity Range | 1 - 10 mg Ascorbic Acid |

| Accuracy (Recovery) | 98.5% - 101.5% |

| Precision (RSD) | < 2% |

| Limit of Detection (LOD) | ~0.1 mg |

| Limit of Quantification (LOQ) | ~0.3 mg |

Note: This data is representative of iodometric titrations for ascorbic acid and should be validated for specific methods using this compound.

Experimental Workflow Diagram

Caption: Workflow for the determination of ascorbic acid using this compound.

Spectrophotometric Determination of Nitrite

Principle:

This method is based on the oxidation of iodide (I⁻) by nitrite (NO₂⁻) in an acidic medium to form iodine (I₂). The liberated iodine then reacts with a starch solution to produce a distinct blue-black iodine-starch complex. The intensity of the color, which is proportional to the nitrite concentration, can be measured spectrophotometrically at a specific wavelength (typically around 570-610 nm). This compound can be used as a standard to generate a known amount of iodine for calibration purposes.

Reaction Scheme:

-

Reaction of Nitrite with Iodide: 2NO₂⁻(aq) + 2I⁻(aq) + 4H⁺(aq) → 2NO(g) + I₂(aq) + 2H₂O(l)

-

Formation of Colored Complex: I₂(aq) + Starch → Blue-black Complex

Experimental Protocol: Spectrophotometric Determination of Nitrite

Reagents and Materials:

-

Nitrite standard stock solution

-

Potassium Iodide (KI) solution, 1% (w/v)

-

Sulphuric Acid (H₂SO₄), 1 M solution

-

Starch solution, 1% (w/v)

-

Sample solution containing nitrite

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard nitrite solutions of known concentrations by diluting the stock solution.

-

To each standard solution in a volumetric flask, add a fixed volume of KI solution and H₂SO₄ solution.

-

Add a fixed volume of starch solution and dilute to the mark with deionized water.

-

Allow the color to develop for a specific time (e.g., 15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) against a reagent blank.

-

Plot a graph of absorbance versus nitrite concentration.

-

-

Sample Analysis:

-

Take a known volume of the sample solution and treat it in the same manner as the standards.

-

Measure the absorbance of the sample solution.

-

Determine the concentration of nitrite in the sample from the calibration curve.

-

Quantitative Data Summary (Based on Analogous Iodide-Starch Methods for Nitrite)

| Parameter | Value |

| Wavelength (λ_max) | ~580 nm |

| Linearity Range | 0.1 - 2.0 ppm of NO₂⁻ |

| Molar Absorptivity | Dependent on specific conditions |

| Limit of Detection (LOD) | ~0.02 ppm |

| Limit of Quantification (LOQ) | ~0.06 ppm |

Note: This data is representative and should be validated for the specific analytical conditions.

Logical Relationship Diagram

Caption: Principle of spectrophotometric nitrite determination.

Determination of Free Chlorine in Water Samples

Principle:

This method is another application of iodometric titration. Free chlorine (Cl₂) in a water sample, in an acidic medium, oxidizes iodide ions (I⁻) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standard reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using starch as an indicator. This compound can be used as a primary standard to standardize the sodium thiosulfate solution.

Reaction Scheme:

-

Reaction of Free Chlorine with Iodide: Cl₂(aq) + 2I⁻(aq) → 2Cl⁻(aq) + I₂(aq)

-

Titration with Sodium Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Experimental Protocol: Iodometric Titration of Free Chlorine

Reagents and Materials:

-

Standard solution of this compound (for standardization of Na₂S₂O₃)

-

Standard Sodium Thiosulfate (Na₂S₂O₃) solution, ~0.01 N

-

Potassium Iodide (KI), solid

-

Acetic Acid, glacial

-

Starch indicator solution, 1% (w/v)

-

Water sample containing free chlorine.

Procedure:

-

Standardization of Sodium Thiosulfate Solution (using this compound as primary standard):

-

To a conical flask, add a known volume of standard this compound solution.

-

Add an excess of KI and acidify with acetic acid.

-

Titrate the liberated iodine with the sodium thiosulfate solution using starch indicator as described previously.

-

Calculate the exact normality of the sodium thiosulfate solution.

-

-

Sample Analysis:

-

Take a known volume of the water sample (e.g., 100 mL) in a conical flask.

-

Add approximately 1 g of KI and 5 mL of glacial acetic acid.

-

Titrate with the standardized sodium thiosulfate solution until the yellow color of iodine almost disappears.

-

Add 2-3 mL of starch indicator and continue titrating until the blue color disappears.

-

Record the volume of Na₂S₂O₃ used.

-

Calculations:

The concentration of free chlorine in the sample can be calculated based on the stoichiometry of the reactions.

Quantitative Data Summary (Based on Standard Methods for Chlorine)

| Parameter | Value |

| Applicable Range | 0.1 - 20 mg/L Cl₂ |

| Accuracy (Recovery) | 97% - 103% |

| Precision (RSD) | < 5% |

| Detection Limit | ~0.05 mg/L Cl₂ |

Note: This data is representative and should be validated for the specific analytical conditions.

Signaling Pathway Diagram (Reaction Sequence)

Caption: Reaction sequence for the iodometric determination of free chlorine.

Application Notes and Protocols: Zinc Iodide in Organic Synthesis

A Note on Zinc Iodate vs. Zinc Iodide: Extensive literature searches for the applications of This compound (Zn(IO₃)₂) in organic synthesis did not yield significant results for its use as a common reagent or catalyst in synthetic transformations. The iodate anion is a strong oxidizing agent, and its applications are more prevalent in materials science and analytical chemistry. It is possible that the query intended to investigate the applications of the closely related and widely used zinc iodide (ZnI₂) . The following application notes and protocols, therefore, focus on the versatile roles of zinc iodide in organic synthesis.

Application Notes: Zinc Iodide (ZnI₂)

Zinc iodide is a versatile Lewis acid and a precursor to various organozinc reagents, finding broad application in modern organic synthesis. Its utility stems from its ability to activate functional groups, facilitate the formation of carbon-carbon bonds, and participate in several named reactions.

Lewis Acid Catalysis

As a moderately strong Lewis acid, zinc iodide can activate electrophiles, particularly carbonyl compounds and epoxides, towards nucleophilic attack.[1][2][3] It is also employed in the catalysis of other transformations such as the synthesis of trisubstituted allenes and aminoindolizines.[4][5][6]

-

Activation of Carbonyls and Epoxides: ZnI₂ coordinates to the oxygen atom of carbonyls and epoxides, increasing their electrophilicity.

-

Synthesis of Heterocycles: It catalyzes multi-component reactions for the synthesis of complex molecules like aminoindolizines.[4]

-

Cycloaddition Reactions: In combination with other reagents, it can catalyze the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates.[7]

Formation of Organozinc Reagents

Zinc iodide is a key component in the in situ formation of organozinc reagents. These reagents are valued for their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents.[8]

-

From Organic Halides: Organozinc iodides can be prepared by the direct insertion of zinc metal into organic iodides. This process can be facilitated by activating the zinc with reagents like iodine.[9][10]

-

In Named Reactions: Organozinc intermediates are central to several important synthetic transformations, including the Simmons-Smith, Reformatsky, and Negishi reactions.

Key Named Reactions Involving Zinc Iodide and its Derivatives

This reaction is a widely used method for the cyclopropanation of alkenes. The active reagent, (iodomethyl)zinc iodide (ICH₂ZnI), is typically formed in situ from diiodomethane and a zinc-copper couple or diethylzinc.[11][12][13] The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product.[12][14]

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[15][16][17] The key intermediate is a zinc enolate, which is less reactive than other enolates, preventing self-condensation of the ester.[17] Iodine is sometimes used to activate the zinc dust.[16][18]